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Compound of Interest

Compound Name:
O-Demethyl Lenvatinib

hydrochloride

Cat. No.: B10854538 Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and

quality of active pharmaceutical ingredients (APIs) like Lenvatinib is paramount. High-

Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This

guide provides a comprehensive comparison of published HPLC methods for the analysis of

Lenvatinib and its impurities, supported by experimental data to aid in method selection and

implementation.

Comparison of Validated HPLC Methods
Several reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the

quantification of Lenvatinib in bulk and pharmaceutical dosage forms. The following tables

summarize the key chromatographic conditions and validation parameters from a selection of

published methods, offering a side-by-side comparison of their performance.

Table 1: Comparison of Chromatographic Conditions for Lenvatinib HPLC Methods
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Parameter Method 1 Method 2 Method 3
Method 4 (for
Impurities)

Column

Thermosil C18

(150 x 4.6 mm, 5

µm)[1][2]

Inertsil ODS (150

x 4.6 mm, 5 µm)

[3]

HiQSil C8 (250 x

4.6 mm, 5 µm)[4]

Waters Xbridge

BEH Shield

RP18 (150 x 4.6

mm)[5]

Mobile Phase
Methanol: Water

(65:35 v/v)[1][2]

Methanol:

Phosphate Buffer

(pH 3.0) (70:30

v/v)[3]

Methanol:

Ammonium

Acetate Buffer

(pH 3.5) (30:70

v/v)[4]

Gradient Elution

with Buffer

(Ammonium

Acetate/Acetic

Acid, pH 4.5-5.5)

and an additional

solvent (e.g.,

Acetonitrile)[5]

Flow Rate 0.8 mL/min[1][2] 1.0 mL/min[3] 1.0 mL/min[4]
0.3 - 0.5

mL/min[5]

Detection

Wavelength
265 nm[1][2] 260 nm[3] 301 nm[4] Not Specified

Retention Time

(min)
4.35[1][2] Not Specified 4.383[4] Not Specified

Table 2: Comparison of Validation Parameters for Lenvatinib HPLC Methods
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Parameter Method 1 Method 2 Method 3
Method 4 (for
Impurities)

Linearity Range

(µg/mL)
30 - 150[1][2] 1 - 5 10 - 40[4] Not Specified

Correlation

Coefficient (r²)
0.999[1][2] Not Specified 0.9992[4] Not Specified

Accuracy (%

Recovery)
100.4[1][2] 96.68 - 100.8[3] 99.05[4]

Validated

according to

ICHQ2A

guidelines[5]

Precision

(%RSD)

Repeatability:

0.5,

Intermediate:

1.0[1][2]

< 2[3] Not Specified

Validated

according to

ICHQ2A

guidelines[5]

LOD (µg/mL) 2.97[1][2] 3 (ppm)[3] 0.992[4]

Validated

according to

ICHQ2A

guidelines[5]

LOQ (µg/mL) 9.92[1][2] 10.01 (ppm)[3] 2.79[4]

Validated

according to

ICHQ2A

guidelines[5]

Lenvatinib Impurities
A crucial aspect of method validation is its ability to separate the active pharmaceutical

ingredient from any process-related or degradation impurities. A Chinese patent

(CN107305202B) discloses a gradient HPLC method specifically designed to separate and

quantify nine impurities of Lenvatinib, designated as compounds A-I and LVTN-1.[5] These

represent potential process impurities and degradation products.

Table 3: Known Impurities of Lenvatinib
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Impurity Designation Chemical Name

Compound A

4,4'-(((carbonylbis(uretidioyl))bis(3-chloro-4,1-

phenyl))bis(oxy))bis(7-methoxyquinoline-6-

carboxamide)[5]

Compound B
4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-

methoxyquinoline-6-carboxylic acid amide[5]

Compound C 4-ethoxy-7-methoxyquinoline-6-carboxamide[5]

Compound D
4-hydroxy-7-methoxyquinoline-6-carboxylic acid

amide[5]

Compound E
1-(2-chloro-4-hydroxyphenyl)-3-

cyclopropylaminourea[5]

Impurity F (LVTN-ZZ-10)
Lenvatinib carboxylic acid (hydrolysis product)

[5]

LVTN-1
4-(4-amino-3-chlorophenoxy)-7-

methoxyquinoline-6-carboxylic acid amide[5]

Other Potential Impurities
Desamino Hydroxy Lenvatinib, Descyclopropyl

Lenvatinib, Lenvatinib Chloro Impurity[4]

The gradient HPLC method outlined in the patent is particularly suitable for comprehensive

impurity profiling as it is designed to separate both polar and non-polar impurities in a single

run.[5]

Experimental Protocol: A Representative RP-HPLC
Method for Lenvatinib
This protocol is a synthesized example based on robust, commonly cited isocratic methods for

the quantification of Lenvatinib.

1. Instrumentation

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or

Photodiode Array (PDA) detector.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.daicelpharmastandards.com/product-category/lenvatinib/
https://www.pharmaffiliates.com/en/parentapi/lenvatinib-impurities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data acquisition and processing software.

2. Chromatographic Conditions

Column: Thermosil C18 (150 x 4.6 mm, 5 µm) or equivalent.

Mobile Phase: Prepare a filtered and degassed mixture of Methanol and HPLC grade Water

in a ratio of 65:35 (v/v).

Flow Rate: 0.8 mL/min.

Column Temperature: Ambient.

Detection Wavelength: 265 nm.

Injection Volume: 20 µL.

3. Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Lenvatinib reference

standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the

mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations in the desired linearity range

(e.g., 30, 60, 90, 120, 150 µg/mL).

Sample Solution: Accurately weigh and transfer a quantity of the Lenvatinib sample (e.g.,

powdered capsules) equivalent to 10 mg of Lenvatinib into a 10 mL volumetric flask. Add a

small amount of mobile phase, sonicate to dissolve, and dilute to volume with the mobile

phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according

to ICH guidelines.
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Caption: Workflow for HPLC Method Validation.
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Conclusion
The selection of an appropriate HPLC method for the analysis of Lenvatinib and its impurities is

dependent on the specific requirements of the analysis. For routine quality control of the API, a

simple, isocratic RP-HPLC method may be sufficient. However, for comprehensive stability

studies and impurity profiling, a more sophisticated gradient method capable of separating a

wide range of potential impurities is recommended. The data and protocols presented in this

guide serve as a valuable resource for the development, validation, and implementation of

robust analytical methods for Lenvatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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